methyl 8-(chlorosulfonyl)quinoline-6-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 8-chlorosulfonylquinoline-6-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO4S/c1-17-11(14)8-5-7-3-2-4-13-10(7)9(6-8)18(12,15)16/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHMQQKGOCCKXKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C2C(=C1)C=CC=N2)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1305711-05-0 | |
| Record name | methyl 8-(chlorosulfonyl)quinoline-6-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Reactivity and Transformation of Methyl 8 Chlorosulfonyl Quinoline 6 Carboxylate
Reactions Involving the Chlorosulfonyl Group
The sulfonyl chloride moiety (-SO₂Cl) is a potent electrophile, making it susceptible to attack by a wide array of nucleophiles. This reactivity is the basis for the formation of sulfonamides, sulfonate esters, and other sulfonic acid derivatives, which are significant structural motifs in medicinal chemistry.
Nucleophilic Substitution Reactions for Sulfonamide Formation
The reaction of sulfonyl chlorides with primary or secondary amines is a cornerstone method for the synthesis of sulfonamides. Methyl 8-(chlorosulfonyl)quinoline-6-carboxylate is expected to react readily with various amines to yield the corresponding quinoline-sulfonamides. This transformation typically proceeds in the presence of a base to neutralize the hydrochloric acid byproduct.
Similarly, reactions with hydrazine (B178648) and its derivatives can be employed. For instance, studies on the related quinoline-8-sulfonyl chloride have shown that it reacts with hydrazine and phenylhydrazine (B124118) to produce the corresponding sulfonyl hydrazide and phenylhydrazide, respectively. researchgate.net The sulfonyl hydrazide derivative can undergo facile hydrolysis, highlighting the reactivity of these compounds. researchgate.net The general scheme for this reaction involves the nucleophilic attack of the amine on the sulfur atom of the chlorosulfonyl group, followed by the elimination of a chloride ion.
Table 1: Representative Nucleophilic Substitution Reactions for Sulfonamide Formation
| Nucleophile | Product Class | General Conditions |
|---|---|---|
| Primary Amines (R-NH₂) | N-substituted Sulfonamides | Aprotic solvent, base (e.g., pyridine (B92270), triethylamine) |
| Secondary Amines (R₂NH) | N,N-disubstituted Sulfonamides | Aprotic solvent, base (e.g., pyridine, triethylamine) |
| Hydrazine (H₂NNH₂) | Sulfonyl Hydrazides | Aprotic solvent |
The resulting sulfonyl azides are also versatile intermediates. researchgate.net The activation of primary sulfonamides using a pyrylium (B1242799) salt can facilitate reactions with a variety of nucleophiles, demonstrating a modern approach to forming complex sulfonamides under mild conditions. nih.gov
Synthesis of Sulfonate Esters and Sulfonic Acid Derivatives
Sulfonate esters can be synthesized through the reaction of the chlorosulfonyl group with alcohols or phenols. organic-chemistry.org This reaction, often referred to as sulfonylation, is typically carried out in the presence of a base like pyridine or triethylamine. Various methods have been developed for this transformation, including indium-catalyzed and amine-catalyzed procedures that are applicable to base-sensitive substrates. organic-chemistry.org
The hydrolysis of the chlorosulfonyl group leads to the formation of the corresponding sulfonic acid. This reaction readily occurs in the presence of water.
Reactions with Hydroxyl and Thiol Compounds
As mentioned previously, hydroxyl-containing compounds (alcohols and phenols) react with this compound to form sulfonate esters. organic-chemistry.org
Thiol compounds (R-SH) are also effective nucleophiles that can react with the chlorosulfonyl group to yield thiosulfonate esters (R-S-SO₂-R'). Research on related chloroquinolines has demonstrated their reactivity towards thiols like ethanethiol, butanethiol, and thiophenol, resulting in the formation of the corresponding thioethers. mdpi.com By analogy, the chlorosulfonyl group is expected to react with thiols, likely in the presence of a base, to afford the corresponding thiosulfonate derivatives.
Cycloaddition Reactions Facilitated by the Chlorosulfonyl Moiety
While the chlorosulfonyl group itself does not typically participate directly in cycloadditions, its strong electron-withdrawing nature can significantly influence the reactivity of the quinoline (B57606) ring system in such reactions. Photochemical dearomative cycloadditions of quinolines with alkenes have been shown to be a viable strategy for generating molecular complexity. nih.gov The electronic properties of the quinoline, modulated by substituents like the chlorosulfonyl and carboxylate groups, can affect the stability of intermediates and thus influence the regio- and stereochemical outcomes of the cycloaddition. nih.gov
Furthermore, intramolecular cyclization reactions involving a sulfonyl chloride and an unsaturated carbon-carbon bond within the same molecule are a known method for constructing heterocyclic systems containing a sulfonamide fragment. mdpi.com While this applies to specifically designed precursors, it highlights the potential of the sulfonyl chloride group to act as an electrophile in cyclization reactions.
Reactions Involving the Carboxylate Ester Group
The methyl ester at the 6-position provides another handle for chemical modification, with hydrolysis being the most fundamental transformation.
Hydrolysis to the Corresponding Carboxylic Acid
The methyl ester group of this compound can be hydrolyzed to the corresponding carboxylic acid, 8-(chlorosulfonyl)quinoline-6-carboxylic acid. uni.lu This transformation can be achieved under either acidic or basic conditions. organic-chemistry.org
Basic hydrolysis, or saponification, is commonly performed using an aqueous solution of a strong base such as sodium hydroxide (B78521) or potassium hydroxide, often with a co-solvent like methanol (B129727) or ethanol (B145695) to ensure solubility. The reaction typically proceeds by heating the mixture, followed by acidification to protonate the resulting carboxylate salt and precipitate the carboxylic acid. nih.govresearchgate.net
Acid-catalyzed hydrolysis is usually carried out by heating the ester in an aqueous solution of a strong, non-nucleophilic acid like sulfuric acid or hydrochloric acid. The reaction is reversible, so an excess of water is typically used to drive the equilibrium towards the carboxylic acid product.
Table 2: Conditions for Hydrolysis of Methyl Ester
| Reaction Type | Reagents | Typical Conditions | Product |
|---|---|---|---|
| Basic Hydrolysis (Saponification) | NaOH(aq) or KOH(aq) | Heat, followed by acid workup | 8-(chlorosulfonyl)quinoline-6-carboxylic acid |
This hydrolysis is a key step for further derivatization, as the resulting carboxylic acid can be converted into acid chlorides, amides, or other esters, further expanding the synthetic utility of the quinoline scaffold.
Transesterification Reactions
Transesterification is a fundamental process in organic chemistry where the alkoxy group of an ester is exchanged with that of an alcohol. In the case of this compound, the methyl ester group can be converted to other esters, which can be useful for modifying the compound's physical and chemical properties. This reaction is typically catalyzed by either an acid or a base.
Under acidic conditions, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by an alcohol. Basic conditions, on the other hand, involve the deprotonation of the incoming alcohol to form a more potent alkoxide nucleophile.
The general scheme for the transesterification of this compound is presented below:
Table 1: Illustrative Transesterification Reactions
| Catalyst | Reagent (R-OH) | Product |
|---|---|---|
| H₂SO₄ (acid) | Ethanol | Ethyl 8-(chlorosulfonyl)quinoline-6-carboxylate |
| NaOMe (base) | Isopropanol | Isopropyl 8-(chlorosulfonyl)quinoline-6-carboxylate |
It is important to note that the chlorosulfonyl group is sensitive to nucleophiles, including alcohols, which can lead to competing sulfonamide formation. Therefore, careful control of reaction conditions is crucial to selectively achieve transesterification.
Amidation Reactions of the Ester
The conversion of the methyl ester in this compound to an amide is a valuable transformation for introducing nitrogen-containing functionalities. This is typically achieved by reacting the ester with a primary or secondary amine. While direct amidation of esters is possible, it often requires harsh conditions. More commonly, the reaction is facilitated by activating agents or by converting the ester to a more reactive carboxylic acid derivative.
Recent advancements have focused on catalytic methods for direct amidation of esters, which offer milder reaction conditions and broader substrate scope. For instance, transition metal catalysts can facilitate the coupling of esters with amines.
Table 2: Potential Amidation Reactions
| Reagent (R¹R²NH) | Coupling Method | Product |
|---|---|---|
| Ammonia (B1221849) | High temperature/pressure | 8-(chlorosulfonyl)quinoline-6-carboxamide |
| Diethylamine | Lewis acid catalysis | N,N-diethyl-8-(chlorosulfonyl)quinoline-6-carboxamide |
Similar to transesterification, the chlorosulfonyl group's reactivity towards amines presents a challenge, as the formation of a sulfonamide can be a significant side reaction. The choice of amine and reaction conditions must be carefully considered to favor the desired amidation of the ester.
Reduction of the Ester Functionality
The ester group of this compound can be reduced to a primary alcohol, providing another avenue for functional group manipulation. This transformation is commonly accomplished using strong reducing agents such as lithium aluminum hydride (LiAlH₄). harvard.edu Softer reducing agents, like sodium borohydride (B1222165), are generally not reactive enough to reduce esters but can be used in the presence of activating additives.
The reduction of the ester would yield (8-(chlorosulfonyl)quinolin-6-yl)methanol. This product can then serve as a precursor for further synthetic modifications.
Table 3: Reduction of the Ester Functionality
| Reducing Agent | Solvent | Product |
|---|---|---|
| Lithium aluminum hydride (LiAlH₄) | Tetrahydrofuran (THF) | (8-(chlorosulfonyl)quinolin-6-yl)methanol |
It is crucial to consider that the chlorosulfonyl group might also be susceptible to reduction under certain conditions, potentially leading to the formation of a sulfinic acid or thiol. Therefore, the choice of the reducing agent and the reaction conditions must be carefully optimized to achieve selective reduction of the ester.
Reactivity of the Quinoline Heterocyclic System
The quinoline ring system in this compound is an electron-deficient heterocycle, which influences its reactivity towards both electrophilic and nucleophilic reagents. The presence of the electron-withdrawing chlorosulfonyl and methyl carboxylate groups further deactivates the ring towards electrophilic attack and can activate it for nucleophilic substitution at specific positions.
Electrophilic Aromatic Substitution on the Quinoline Core
Electrophilic aromatic substitution (EAS) on the quinoline ring is generally more challenging than on benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. reddit.com The reaction typically occurs on the benzene ring portion of the quinoline system, primarily at positions 5 and 8. reddit.com
In the case of this compound, the existing substituents will direct any incoming electrophile. The chlorosulfonyl group at position 8 and the carboxylate at position 6 are both deactivating and meta-directing. Therefore, electrophilic substitution is expected to be difficult and would likely occur at position 5, which is the least deactivated position on the carbocyclic ring.
Table 4: Predicted Outcome of Electrophilic Aromatic Substitution
| Reaction | Reagents | Major Product |
|---|---|---|
| Nitration | HNO₃/H₂SO₄ | Methyl 8-(chlorosulfonyl)-5-nitroquinoline-6-carboxylate |
| Bromination | Br₂/FeBr₃ | Methyl 5-bromo-8-(chlorosulfonyl)quinoline-6-carboxylate |
It is important to note that harsh reaction conditions required for these transformations might lead to side reactions involving the functional groups.
Nucleophilic Aromatic Substitution on Activated Quinoline Positions
Nucleophilic aromatic substitution (SₙAr) is a characteristic reaction of electron-deficient aromatic rings, particularly when activated by strong electron-withdrawing groups. In quinoline, the positions ortho and para to the nitrogen atom (positions 2 and 4) are susceptible to nucleophilic attack.
While this compound does not have a leaving group at the 2- or 4-position, the presence of the strongly electron-withdrawing chlorosulfonyl and carboxylate groups might activate the ring towards nucleophilic attack if a suitable leaving group were present at an activated position. For the named compound itself, direct SₙAr on the quinoline core is unlikely without prior modification. However, if a derivative with a leaving group at position 2 or 4 were synthesized, it would be expected to undergo SₙAr readily. mdpi.com
Metalation and Directed Ortho Metalation (DoM) Strategies for Functionalization
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.orgbaranlab.org This method involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, followed by quenching with an electrophile. wikipedia.org
In this compound, both the chlorosulfonyl and the ester groups can potentially act as DMGs. However, the chlorosulfonyl group is generally not a good DMG due to its reactivity with organolithium reagents. The ester group at position 6 could potentially direct metalation to the 5-position. The nitrogen atom in the quinoline ring can also act as a directing group, favoring deprotonation at position 8, though this position is already substituted.
A more plausible DoM strategy would involve the deprotonation at position 7, which is ortho to the ester group at position 6. This would provide a route to introduce a variety of electrophiles at the 7-position of the quinoline ring. epfl.ch
Table 5: Potential Functionalization via Directed Ortho Metalation
| Base | Electrophile (E⁺) | Product |
|---|---|---|
| Lithium diisopropylamide (LDA) | I₂ | Methyl 8-(chlorosulfonyl)-7-iodoquinoline-6-carboxylate |
| n-Butyllithium (n-BuLi) | (CH₃)₂CO | Methyl 8-(chlorosulfonyl)-7-(1-hydroxy-1-methylethyl)quinoline-6-carboxylate |
The success of DoM strategies would depend on the careful choice of the base and reaction conditions to avoid side reactions with the ester and chlorosulfonyl groups.
Reductive Transformations of the Quinoline Ring System
The quinoline ring system within this compound is susceptible to reduction, leading primarily to 1,2,3,4-tetrahydroquinoline (B108954) derivatives. The choice of reducing agent and reaction conditions determines the extent and selectivity of the reduction, typically targeting the more reactive pyridine portion of the bicyclic system.
Catalytic Hydrogenation: Catalytic hydrogenation is a widely employed method for the reduction of the quinoline ring. This process involves treating the quinoline derivative with hydrogen gas in the presence of a metal catalyst. The reaction selectively reduces the nitrogen-containing heterocyclic ring.
Catalysts: Noble metals such as Palladium (Pd), Platinum (Pt), and Ruthenium (Ru) are effective catalysts. For instance, a nitrogen-doped carbon-supported Pd catalyst has demonstrated high activity for the hydrogenation of quinolines to 1,2,3,4-tetrahydroquinolines under mild conditions. Cobalt-based catalysts have also been developed for the transfer hydrogenation of quinolines using formic acid as a hydrogen source. rsc.orgnih.gov
Products: The primary product of catalytic hydrogenation is the corresponding 1,2,3,4-tetrahydroquinoline. The reaction is generally chemoselective, leaving other functional groups like the ester and even the chlorosulfonyl group (depending on the catalyst's robustness) intact.
Chemical Reduction: Various chemical reagents can also effect the reduction of the quinoline moiety.
Metal Hydrides: Reagents like sodium borohydride (NaBH₄) can be used, often in conjunction with catalysts or under specific conditions to enhance reactivity. For example, amorphous nickel powder can catalyze the NaBH₄-mediated reduction of C–N multiple bonds under mild, aqueous conditions. rsc.org Zinc borohydride has also been shown to be effective for the regioselective reduction of quinolines to their 1,2,3,4-tetrahydro derivatives. tandfonline.com
Transfer Hydrogenation: This method involves the transfer of hydrogen from a donor molecule. A cobalt-amido cooperative catalyst, for example, can facilitate the partial transfer hydrogenation of quinolines to 1,2-dihydroquinolines using ammonia borane (B79455) (H₃N·BH₃) as the reductant at room temperature. nih.govresearchgate.net This offers a high degree of control, preventing overreduction to the tetrahydroquinoline. nih.gov
| Method | Reagents/Catalyst | Primary Product | Key Features |
|---|---|---|---|
| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, Ru | 1,2,3,4-Tetrahydroquinoline derivative | High efficiency; selective for the N-heterocyclic ring. nih.govenamine.net |
| Transfer Hydrogenation | Co-amido catalyst, H₃N·BH₃ | 1,2-Dihydroquinoline derivative | Controlled partial reduction at room temperature. nih.govresearchgate.net |
| Chemical Reduction | Zn(BH₄)₂ | 1,2,3,4-Tetrahydroquinoline derivative | Convenient procedure under sonication. tandfonline.com |
| Chemical Reduction | NaBH₄, Amorphous Ni catalyst | Amine derivative (from C=N reduction) | Enhanced reactivity under mild, aqueous conditions. rsc.org |
Oxidation Reactions of the Quinoline Moiety
The quinoline core of this compound can undergo oxidation at two primary sites: the nitrogen atom of the pyridine ring and the carbocyclic benzene ring.
N-Oxidation: The lone pair of electrons on the quinoline nitrogen atom is susceptible to oxidation, leading to the formation of a quinoline N-oxide. This transformation alters the electronic properties of the quinoline ring, making it more reactive towards certain nucleophilic and cycloaddition reactions. biosynce.comresearchgate.net
Reagents: Peroxy acids, such as m-chloroperbenzoic acid (MCPBA), or hydrogen peroxide are commonly used for N-oxidation. biosynce.com The reaction involves the nucleophilic attack of the nitrogen on the oxidizing agent. biosynce.com
Products and Utility: The resulting this compound N-oxide can serve as a versatile intermediate. The N-oxide group can act as a directing group for functionalization at the C2 and C8 positions and can be subsequently removed via deoxygenation. researchgate.netresearchgate.net
Ring Oxidation: Under more forceful conditions with strong oxidizing agents, the benzene portion of the quinoline ring system can be oxidized. orientjchem.org
Reagents: Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can lead to the oxidative cleavage of the benzene ring. biosynce.comorientjchem.org Catalytic oxidation using cobalt salts in the presence of molecular oxygen has also been reported for the oxidation of quinoline to quinolinic acid (pyridine-2,3-dicarboxylic acid). google.com Similarly, hydrogen peroxide with specific catalysts can achieve this transformation. google.com
Products: This reaction typically results in the formation of pyridine dicarboxylic acids. For the subject compound, this would lead to a derivative of pyridine-2,3-dicarboxylic acid, with the original substituents at positions corresponding to 6 and 8 on the quinoline ring.
| Reaction Type | Typical Reagents | Product | Significance |
|---|---|---|---|
| N-Oxidation | m-CPBA, H₂O₂ | Quinoline N-oxide derivative | Activates the quinoline ring for further functionalization. biosynce.comresearchgate.net |
| Ring Cleavage | KMnO₄, H₂CrO₄, O₂/Co(II) | Pyridine dicarboxylic acid derivative | Degradative transformation yielding functionalized pyridines. biosynce.comgoogle.com |
Multi-Component Reactions and Cascade Processes Utilizing the Compound
The presence of the highly reactive chlorosulfonyl group and the quinoline ester framework makes this compound a valuable substrate for multi-component reactions (MCRs) and cascade processes. rsc.org These reactions allow for the rapid construction of complex molecular architectures from simple starting materials in a single synthetic operation.
The sulfonyl chloride moiety is a powerful electrophile that readily reacts with a wide range of nucleophiles. magtech.com.cn This reactivity can be harnessed to initiate cascade sequences.
Cascade Reactions Initiated by Sulfonamide Formation: A primary reaction of the compound is the formation of sulfonamides via reaction with primary or secondary amines. ucl.ac.uk If the amine reactant contains another functional group, a subsequent intramolecular cyclization can occur, leading to a cascade reaction.
Example Cascade Process: A hypothetical cascade could involve the reaction of this compound with an amino alcohol. The initial step would be the formation of a sulfonamide. In the presence of a suitable base or catalyst, the hydroxyl group could then undergo an intramolecular cyclization, for example, via nucleophilic attack on the ester carbonyl or another electrophilic site on the quinoline ring, leading to a complex polycyclic structure.
Sulfonyl Azide (B81097) Intermediates: The chlorosulfonyl group can be converted to a sulfonyl azide by reaction with sodium azide. researchgate.net Sulfonyl azides are precursors to highly reactive nitrenes and are also key components in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reactions and other cascade processes. nih.gov
Multi-Component Reactions (MCRs): While MCRs are often used to synthesize the quinoline ring itself, a pre-functionalized quinoline like this compound can participate as a key building block. rsc.orgresearchgate.net
Ugi and Passerini-type Reactions: MCRs like the Ugi or Passerini reaction could potentially incorporate a derivative of the title compound. For instance, if the chlorosulfonyl group is first converted to a sulfonamide bearing a primary amine or a carboxylic acid, this new derivative could then participate as one of the components in a four-component Ugi reaction, rapidly generating a complex, peptide-like molecule appended to the quinoline scaffold.
| Reaction Type | Key Reactant(s) | Intermediate/Process | Potential Product Class |
|---|---|---|---|
| Cascade Reaction | Bifunctional nucleophile (e.g., amino alcohol) | Sulfonamide formation followed by intramolecular cyclization | Fused heterocyclic systems |
| Cascade Reaction | Sodium azide, followed by an alkyne | Sulfonyl azide formation, then CuAAC "click" reaction | Triazole-substituted quinoline sulfonamides |
| Multi-Component Reaction | Amine/Carboxylic acid derivative, isocyanide, aldehyde/ketone | Ugi or Passerini reaction | Complex peptide-like structures on the quinoline core |
Derivatization Strategies and Applications As a Synthetic Scaffold
Design Principles for Novel Quinoline (B57606) Derivatives
The rational design of new quinoline-based molecules hinges on understanding the reactivity of the chlorosulfonyl and carboxylate ester moieties, as well as the electronic influence these substituents exert on the quinoline nucleus.
The 8-chlorosulfonyl group is a potent electrophile, making it an excellent site for introducing structural diversity through nucleophilic substitution. This moiety readily reacts with a wide range of nucleophiles to form stable sulfonamide, sulfonate ester, and other sulfonyl derivatives.
Sulfonamide Formation: Reaction with primary or secondary amines displaces the chloride to yield the corresponding sulfonamides. This is one of the most common derivatization strategies for sulfonyl chlorides. For instance, quinoline-8-sulfonyl chloride, a closely related precursor, reacts with amines under anhydrous conditions to form quinoline-8-sulfonamides researchgate.net. The reaction of 8-methoxyquinoline-5-sulfonyl chloride with various amines proceeds in high yields, demonstrating the efficiency of this transformation nih.gov.
Sulfonate Ester Formation: Treatment with alcohols or phenols in the presence of a base leads to the formation of sulfonate esters.
Other Derivatizations: Reaction with other nucleophiles, such as sodium azide (B81097), can produce sulfonyl azides, which are themselves useful synthetic intermediates researchgate.net.
These reactions allow for the introduction of a vast array of functional groups and structural motifs, significantly altering the steric and electronic properties of the parent molecule.
Table 1: Representative Reactions at the Chlorosulfonyl Position of Quinoline Sulfonyl Chlorides
| Nucleophile | Reagent Example | Product Type | Reference Compound | Yield |
|---|---|---|---|---|
| Amine | Propargylamine | Sulfonamide | 8-methoxyquinoline-5-sulfonamide derivative | High |
| Hydrazine (B178648) | Hydrazine | Sulfonohydrazide | Quinoline-8-sulfonohydrazide | Excellent researchgate.net |
| Phenylhydrazine (B124118) | Phenylhydrazine | N'-phenyl sulfonohydrazide | Quinoline-8-N'-phenylsulfonohydrazide | - |
| Azide | Sodium Azide | Sulfonyl Azide | Quinoline-8-sulfonyl azide | - researchgate.net |
Data presented for analogous quinoline sulfonyl chlorides to illustrate typical reactivity.
The methyl ester at the 6-position provides another handle for chemical modification, typically involving nucleophilic acyl substitution.
Hydrolysis: Saponification of the methyl ester using a base like sodium hydroxide (B78521) will yield the corresponding quinoline-6-carboxylic acid. This carboxylic acid can then be used in a variety of subsequent reactions, such as amide bond formation.
Amidation: The ester can be directly converted to an amide by heating with an amine, a process known as aminolysis. Alternatively, the ester is first hydrolyzed to the carboxylic acid, which is then coupled with an amine using standard peptide coupling reagents to form the amide bond.
Transesterification: Reaction with a different alcohol in the presence of an acid or base catalyst can replace the methyl group with a different alkyl or aryl group, yielding a new ester.
These transformations are fundamental in organic synthesis for modifying the solubility, polarity, and hydrogen bonding capabilities of the molecule. For example, derivatives of quinoline-2-carboxylic acid are readily converted to esters and amides by first activating the acid to an acid chloride researchgate.net.
The chlorosulfonyl and carboxylate groups are both strongly electron-withdrawing. Their presence on the quinoline ring has a profound impact on its chemical reactivity.
Deactivation towards Electrophilic Substitution: These electron-withdrawing groups deactivate the benzene (B151609) portion of the quinoline ring towards electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts reactions). Electrophilic attack, if it occurs, is directed away from the positions of strongest deactivation pharmaguideline.com.
Activation towards Nucleophilic Substitution: Conversely, the electron-withdrawing nature of these substituents can activate the quinoline ring, particularly the pyridine (B92270) part, towards nucleophilic aromatic substitution (SNAr) reactions, although this effect is more pronounced for substituents on the pyridine ring itself.
Influence on C-H Activation: The electronic properties of substituents can direct transition-metal-catalyzed C-H activation reactions to specific positions on the quinoline core, enabling regioselective functionalization mdpi.com. Modifying the quinoline core with different substituents can significantly alter the photochemical and photophysical properties of the molecule acs.org.
Synthesis of Fused Heterocyclic Systems Incorporating the Quinoline Moiety
The quinoline scaffold of methyl 8-(chlorosulfonyl)quinoline-6-carboxylate can be used as a foundation for constructing more complex, polycyclic heterocyclic systems. Annulation and intramolecular cyclization are two powerful strategies for achieving this.
Annulation involves the construction of a new ring fused to the existing quinoline framework. These reactions often build the new ring in a single synthetic operation from one or more components.
[4+2] Annulation (Diels-Alder type reactions): Quinoline derivatives can participate as dienophiles or as part of the diene system in cycloaddition reactions to form new six-membered rings. The Povarov reaction, a type of [4+2] annulation, can be used to synthesize quinolines and could potentially be adapted to build upon an existing quinoline core organic-chemistry.org.
Transition Metal-Catalyzed Annulation: Palladium, ruthenium, and copper catalysts are frequently used to construct new rings onto aromatic systems. For example, a palladium-catalyzed Heck reaction can be employed to synthesize 2,3-disubstituted quinolines, and similar strategies could be envisioned for fusing rings organic-chemistry.org. Copper-catalyzed cascade [2+2+2] annulation reactions have been developed to construct quinoline derivatives from alkynes, carbodiimides, and diaryliodonium salts acs.org.
Table 2: Examples of Annulation Strategies for Quinoline Synthesis
| Reaction Type | Key Reagents | Catalyst | Description |
|---|---|---|---|
| [4+2] Annulation | 2-Azidobenzaldehydes, Alkynes | - | Forms the pyridine ring of the quinoline system mdpi.com. |
| Oxidative Annulation | Aromatic Amines, Alcohols/Olefins | Pd(OAc)2 | Dehydration coupling to construct the quinoline skeleton mdpi.com. |
| [5+1] Annulation | 2-Ethynylanilines, N,O-acetal | CuBr2/TFA | Forms quinoline-2-carboxylates organic-chemistry.org. |
| Tandem Annulation | 2-Aminobenzyl alcohols, Benzaldehydes, DMSO | - | A [3+2+1] annulation to form the quinoline core organic-chemistry.org. |
Intramolecular cyclization involves forming a new ring by creating a bond between two atoms within the same molecule. This is a powerful strategy for synthesizing fused systems, often starting from a derivatized quinoline scaffold.
Initial Derivatization: A functional group on the quinoline, such as the chlorosulfonyl or carboxylate ester group, is first modified to introduce a reactive tether. For example, the chlorosulfonyl group could be reacted with an amine that also contains a terminal alkyne or alkene.
Cyclization: The tethered functional group is then induced to react with a C-H or C-X bond on the quinoline ring to close the new ring.
Palladium-catalyzed intramolecular imidoylative 6-endo cyclization of o-alkenyl aryl isocyanides is a known method for synthesizing substituted quinolines rsc.org. Similarly, nucleophile-induced 6-endo cyclization of o-alkynylisocyanobenzenes provides an effective route to 2,3-disubstituted quinolines acs.org. These principles can be extended to build fused systems onto the pre-formed quinoline core of this compound after appropriate functionalization. For instance, rhodium-catalyzed intramolecular C-H functionalization has been used to prepare multicyclic pyridines and quinolines nih.gov.
Application in the Construction of Complex Molecular Architectures
The bifunctional nature of this compound, with its distinct reactive sites, makes it an ideal starting material for the synthesis of intricate molecular architectures. The highly reactive chlorosulfonyl group and the readily modifiable methyl carboxylate group can be addressed sequentially or simultaneously to build elaborate structures, including polycyclic and macrocyclic systems.
The quinoline framework is a common feature in polycyclic aromatic compounds. This compound serves as a potent building block for creating fused heterocyclic systems through reactions involving its sulfonyl chloride group.
The chlorosulfonyl moiety is a strong electrophile that readily reacts with nucleophiles. This reactivity can be harnessed to initiate intramolecular cyclization reactions, leading to the formation of new rings fused to the quinoline core. For instance, reaction with a binucleophile can lead to the formation of a new heterocyclic ring. A well-documented strategy involves the reaction of related quinoline-8-sulfenyl halides with cyclic alkenes, which results in the formation of polycyclic uq.edu.aumdpi.comthiazino[2,3,4-ij]quinolin-11-ium derivatives in high yields uq.edu.auosi.lv.
Furthermore, the sulfonyl group can be transformed into sulfonamides by reacting with primary or secondary amines. The resulting sulfonamide can possess a structure that, under appropriate conditions (e.g., acid catalysis), undergoes an intramolecular electrophilic substitution onto an activated position of the quinoline ring or an appended aromatic group, thereby constructing a new fused ring system. This approach provides a modular strategy for synthesizing a diverse library of polycyclic quinoline derivatives.
Table 1: Examples of Polycyclic Systems Derived from Quinoline Precursors
| Quinoline Precursor Type | Reaction Partner | Resulting Polycyclic System | Key Reaction Type |
|---|---|---|---|
| Quinoline-8-sulfenyl halide | Cyclohexene | uq.edu.aumdpi.comThiazino[2,3,4-ij]quinolin-11-ium derivative | Electrophilic Addition/Annulation uq.edu.auosi.lv |
| Quinoline-5-sulfonyl chloride | Propargylamine, followed by an organic azide | Quinoline-triazole hybrid system | Sulfonamide formation and Click Chemistry nih.gov |
| Quinoline N-oxide | Aryl sulfonyl chloride | 2-Sulfonylquinoline | Deoxygenative C-H Sulfonylation mdpi.com |
Macrocycles are of significant interest in drug discovery and supramolecular chemistry due to their unique conformational properties and ability to bind to challenging biological targets. The defined geometry and dual reactivity of this compound make it an excellent precursor for macrocycle synthesis.
The two functional groups on the scaffold can serve as orthogonal handles for cyclization. A common strategy involves reacting the sulfonyl chloride with a nucleophile (e.g., an amine) at one end of a long, flexible linker, and the carboxylate group (often after hydrolysis to the corresponding carboxylic acid) with another functional group (e.g., another amine to form an amide) at the other end of the linker. This two-point attachment strategy effectively tethers the linker across the quinoline core, forming a macrocyclic structure.
Recent advancements have focused on embedding pharmacophores like quinoline directly into the backbone of macrocyclic peptides to enhance their structural complexity and biological activity bioengineer.orgchemrxiv.org. The Friedländer annulation is one such method used to form quinoline rings within a peptide macrocycle bioengineer.orgchemrxiv.org. Following this logic, this compound can be envisioned as a rigid scaffold onto which peptide or polyether chains are built and cyclized, with the quinoline unit providing conformational constraint and potential for specific molecular interactions.
Development of Chemical Probes and Ligands for Research Investigations
The quinoline scaffold is inherently fluorescent and is a core component of many chemical probes and biologically active ligands rsc.org. This compound is an ideal platform for developing such tools due to the versatile reactivity of its functional groups, which allows for conjugation to other molecules or tuning of its properties.
The sulfonyl chloride group is particularly useful for this purpose. It serves as a reactive "handle" for covalently attaching the quinoline moiety to target proteins or other biomolecules. Reaction with primary or secondary amines on a biomolecule or a linker forms a stable sulfonamide bond. This strategy has been extensively used to design enzyme inhibitors. For example, 8-quinolinesulfonyl chloride is a known reagent for synthesizing sulfonamides that act as potent inhibitors of carbonic anhydrase, an enzyme implicated in glaucoma and certain cancers nih.gov. The resulting sulfonamide ligands can chelate the zinc ion in the enzyme's active site, leading to inhibition.
Moreover, the quinoline nucleus can act as a fluorophore in chemical probes designed for bioimaging. The fluorescence properties are often sensitive to the local environment, allowing for the detection of specific ions or molecules. For instance, quinoline-based probes have been developed for the real-time monitoring of cysteine in glioma cells rsc.org. The sulfonyl chloride group of this compound can be used to attach moieties that modulate the probe's fluorescence in response to a specific analyte or to link it to a cell-penetrating peptide for targeted delivery. The methyl carboxylate group provides a secondary site for modification, enabling the attachment of water-solubilizing groups or other functional units to create multifunctional probes.
Table 2: Applications of Quinoline Sulfonyl Derivatives in Probe and Ligand Development
| Derivative Class | Application | Target | Mode of Action/Function |
|---|---|---|---|
| Quinoline-based sulfonamides | Enzyme Inhibition | Carbonic Anhydrase IX nih.gov | Acts as a ligand, with the sulfonamide group coordinating to the active site zinc ion. |
| 8-Hydroxyquinoline-5-sulfonamides | Anticancer Agents | Cancer cell lines (e.g., C-32, MDA-MB-231) nih.gov | Induces changes in gene expression related to cell cycle regulation. |
| Quinoline-based fluorescent molecules | Chemical Probe | Cysteine in glioma cells rsc.org | Exhibits a fluorescent response upon reaction with the target analyte. |
Spectroscopic and Structural Elucidation Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For methyl 8-(chlorosulfonyl)quinoline-6-carboxylate, a detailed analysis would involve ¹H NMR, ¹³C NMR, and a suite of advanced 2D NMR experiments.
Proton (¹H) NMR Analysis
¹H NMR spectroscopy provides information about the chemical environment, connectivity, and stereochemistry of protons in a molecule. In a hypothetical ¹H NMR spectrum of this compound, distinct signals would be expected for the aromatic protons on the quinoline (B57606) ring system and the methyl ester protons. The chemical shifts (δ) of the quinoline protons are influenced by the electron-withdrawing effects of the chlorosulfonyl and carboxylate groups. The multiplicity of these signals (singlet, doublet, triplet, etc.) and their coupling constants (J) would reveal the substitution pattern and the connectivity of the protons on the aromatic rings. The methyl protons of the ester group would likely appear as a singlet in the upfield region of the spectrum.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| Quinoline H | 7.5 - 9.0 | d, dd, t | 7.0 - 9.0 |
| -OCH₃ | 3.8 - 4.2 | s | N/A |
Note: This table represents predicted values based on known data for similar quinoline structures and should be confirmed by experimental data.
Carbon (¹³C) NMR Analysis
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The spectrum of this compound would show distinct signals for each unique carbon atom, including those in the quinoline ring, the carbonyl carbon of the ester, and the methyl carbon of the ester. The chemical shifts of the aromatic carbons would be influenced by the positions of the substituents. The carbonyl carbon would appear significantly downfield, a characteristic feature of ester functionalities.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Quinoline C | 120 - 155 |
| C=O (Ester) | 160 - 175 |
| -OCH₃ | 50 - 60 |
Note: This table represents predicted values and requires experimental verification.
Advanced NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
To unambiguously assign all proton and carbon signals and to elucidate the complete molecular structure, advanced 2D NMR techniques are indispensable.
COSY (Correlation Spectroscopy) would establish the connectivity between adjacent protons on the quinoline ring.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range correlations between protons and carbons (typically over 2-3 bonds), which is crucial for connecting the different fragments of the molecule, such as the ester group to the quinoline ring.
NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, which can be useful in confirming the stereochemistry and conformation of the molecule.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the sulfonyl chloride and the methyl ester groups.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Characteristic Absorption (cm⁻¹) |
|---|---|
| S=O stretch (sulfonyl chloride) | 1370-1390 and 1180-1200 |
| C=O stretch (ester) | 1720-1740 |
| C-O stretch (ester) | 1000-1300 |
| Aromatic C=C stretch | 1450-1600 |
| C-H stretch (aromatic) | 3000-3100 |
| C-Cl stretch | 600-800 |
Note: These are expected ranges and the exact positions would need to be determined experimentally.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to obtain information about its structure through fragmentation patterns. For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its exact mass. The isotopic pattern of this peak would be characteristic of a molecule containing chlorine and sulfur. Analysis of the fragmentation pattern would provide further structural information, as the molecule would break apart in a predictable manner upon ionization. Common fragmentation pathways could include the loss of the chlorosulfonyl group, the methoxy (B1213986) group, or the entire ester group.
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis is a cornerstone technique in analytical chemistry, employed to determine the elemental composition of a newly synthesized compound. This process provides the mass percentages of the constituent elements, which is crucial for verifying the empirical formula—the simplest whole-number ratio of atoms in the compound. For this compound, this analysis is a fundamental step to confirm that the synthesis has yielded the correct product with the expected atomic composition.
The procedure involves combusting a small, precisely weighed sample of the compound in a stream of oxygen. This combustion converts the elements into simple, stable gaseous products. Carbon is converted to carbon dioxide (CO2), hydrogen to water (H2O), and nitrogen to nitrogen gas (N2) or its oxides, which are then reduced back to N2. Sulfur is typically converted to sulfur dioxide (SO2). The amounts of these combustion products are accurately measured, allowing for the calculation of the mass percentage of each element in the original sample. Chlorine is determined through separate methods, often involving titration or ion chromatography after decomposition of the sample.
The experimentally determined percentages are then compared against the theoretical values calculated from the compound's proposed molecular formula, C₁₁H₈ClNO₄S. A close agreement between the experimental and theoretical values, typically within a ±0.4% margin, provides strong evidence for the compound's assigned structure and purity. nih.gov
The theoretical elemental composition of this compound is derived from its molecular formula (C₁₁H₈ClNO₄S) and the atomic weights of its constituent elements.
The following table details the calculated theoretical elemental percentages for the compound. In a research setting, these values would serve as the benchmark for comparison with experimental results obtained from an elemental analyzer.
Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight (amu) | Atoms in Formula | Total Mass (amu) | Mass Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 11 | 132.121 | 46.27 |
| Hydrogen | H | 1.008 | 8 | 8.064 | 2.82 |
| Chlorine | Cl | 35.453 | 1 | 35.453 | 12.41 |
| Nitrogen | N | 14.007 | 1 | 14.007 | 4.90 |
| Oxygen | O | 15.999 | 4 | 63.996 | 22.41 |
| Sulfur | S | 32.06 | 1 | 32.06 | 11.23 |
| Total | 285.701 | 100.00 |
Discrepancies between the found and calculated values can indicate the presence of impurities, residual solvent, or an incorrect structural assignment. Therefore, elemental analysis is a critical quality control step in the characterization of novel chemical entities like this compound.
Computational and Theoretical Investigations
Density Functional Theory (DFT) Studies of Molecular Structure and Electronic Properties
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of molecular geometries and electronic properties.
Geometry Optimization and Conformational Analysis
Geometry optimization using DFT methods, such as with the B3LYP functional and a 6-31G(d,p) basis set, is employed to determine the most stable three-dimensional structure of a molecule. nih.gov For methyl 8-(chlorosulfonyl)quinoline-6-carboxylate, the optimization would yield a structure where the quinoline (B57606) bicyclic system is largely planar. The chlorosulfonyl (-SO₂Cl) and methyl carboxylate (-COOCH₃) groups attached to this ring will adopt specific orientations to minimize steric hindrance.
The geometry around the sulfur atom in the chlorosulfonyl group is expected to be tetrahedral. Conformational analysis would primarily investigate the rotation around the C-S bond (connecting the quinoline ring to the sulfonyl group) and the C-C bond (connecting the ring to the carboxylate group) to identify the global energy minimum conformation.
Table 6.1: Predicted Geometrical Parameters for this compound Note: These are representative values based on typical DFT calculations for quinoline and sulfonyl chloride fragments, as specific experimental or calculated data for the complete molecule is not available in the cited literature. mdpi.comsci-hub.se
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | S=O | ~1.45 Å |
| S-Cl | ~2.08 Å | |
| C-S (Aromatic-S) | ~1.78 Å | |
| C=O (Ester) | ~1.21 Å | |
| C-O (Ester) | ~1.36 Å | |
| Bond Angle | O=S=O | ~120° |
| O=S=Cl | ~108° | |
| C-S-Cl | ~105° | |
| C-C-O (Ester) | ~112° |
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability and chemical reactivity. sci-hub.seresearchgate.net
For this compound, the HOMO is expected to be distributed primarily over the electron-rich quinoline ring system. The LUMO, conversely, would likely be localized on the highly electrophilic chlorosulfonyl group (-SO₂Cl), which acts as a strong electron-withdrawing group. This distribution suggests that the molecule would act as a nucleophile via its quinoline ring in certain reactions and as a potent electrophile at the sulfur center. A smaller HOMO-LUMO gap generally implies higher reactivity. sci-hub.se
Table 6.2: Predicted Frontier Molecular Orbital Energies Note: These values are hypothetical but representative for similar aromatic sulfonyl chloride compounds.
| Orbital | Energy (eV) | Description |
| HOMO | -7.5 | Electron-donating capability, located on the quinoline ring. |
| LUMO | -2.1 | Electron-accepting capability, located on the -SO₂Cl group. |
| Energy Gap (ΔE) | 5.4 | Indicates moderate kinetic stability and reactivity. |
Electrostatic Potential Surface Mapping
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This is invaluable for predicting how a molecule will interact with other reagents.
In an MEP map of this compound:
Negative Potential (Red/Yellow): These regions, indicating electron density, are expected to be concentrated around the oxygen atoms of the sulfonyl and carboxylate groups, as well as the nitrogen atom of the quinoline ring. These sites are susceptible to electrophilic attack.
Positive Potential (Blue): This electron-deficient region would be most prominent on the sulfur atom of the chlorosulfonyl group. This significant positive potential makes the sulfur atom the primary site for nucleophilic attack, for instance, in substitution reactions where the chloride is the leaving group.
Reaction Mechanism Elucidation through Computational Chemistry
Computational methods are instrumental in mapping out the pathways of chemical reactions, providing detailed information about transition states and reaction coordinates.
Transition State Characterization
A common reaction involving sulfonyl chlorides is nucleophilic substitution at the sulfur center. For this compound, a reaction with a nucleophile (e.g., an amine, R-NH₂) would proceed by attacking the electrophilic sulfur atom, leading to the displacement of the chloride ion and the formation of a sulfonamide.
Computational characterization of the transition state for this reaction would involve locating a first-order saddle point on the potential energy surface. This structure represents the highest energy point along the reaction pathway. For a nucleophilic substitution at a tetracoordinate sulfur atom, the reaction can proceed through different mechanisms, such as a concerted S_N2-like pathway or a stepwise addition-elimination mechanism. mdpi.com DFT calculations suggest that for chloride exchange, the reaction often proceeds via a single transition state consistent with an S_N2 mechanism. mdpi.com The transition state would feature an elongated S-Cl bond and a partially formed S-Nucleophile bond, with a trigonal bipyramidal geometry around the sulfur atom. Its identity as a true transition state is confirmed by frequency calculations, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Reaction Coordinate Analysis
Following the characterization of the transition state, a Reaction Coordinate Analysis, often performed using Intrinsic Reaction Coordinate (IRC) calculations, can be conducted. This analysis maps the minimum energy path connecting the reactants, the transition state, and the products, providing a detailed energy profile for the reaction.
Computational Prediction of Regioselectivity
Computational chemistry offers powerful tools for predicting the regioselectivity of chemical reactions, a critical aspect in synthesis planning. For quinoline derivatives like this compound, Density Functional Theory (DFT) and Frontier Molecular Orbital (FMO) analysis are commonly employed to forecast the most likely sites for electrophilic or nucleophilic attack. uni-muenchen.denih.gov
DFT calculations can determine the electron density at various positions on the quinoline ring. The chlorosulfonyl group at the 8-position and the methyl carboxylate group at the 6-position are electron-withdrawing, which deactivates the ring towards electrophilic substitution. However, these calculations can reveal subtle differences in charge distribution. For instance, conceptual DFT can be used to calculate local nucleophilicity indices, which have successfully predicted reaction centers in line with experimental results for complex quinoline oligomers. uni-muenchen.de
FMO analysis, specifically of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides further clues. The HOMO distribution indicates the most probable sites for electrophilic attack, while the LUMO distribution points to the sites most susceptible to nucleophilic attack. For quinoline N-oxides, which share the core heterocyclic structure, the C2 position is often activated for sulfonylation by sulfonyl chlorides, acting as electrophilic reagents. mdpi.com In the case of this compound, the sulfonyl chloride group itself is a primary site for nucleophilic attack.
Machine learning models are also emerging as a rapid and reliable method for predicting regioselectivity in the C-H functionalization of heterocycles. nih.gov These models, trained on datasets of known reactions and computed properties of reactants, can predict transition state barriers to determine the most favorable reaction site. nih.gov
| Computational Method | Principle of Prediction | Application to Quinoline Systems |
|---|---|---|
| Density Functional Theory (DFT) | Calculates electron density and local nucleophilicity indices. uni-muenchen.de | Identifies the most electron-rich or electron-poor sites for substitution. uni-muenchen.de |
| Frontier Molecular Orbital (FMO) Theory | Analyzes the distribution of HOMO and LUMO orbitals. uni-muenchen.de | Predicts sites for electrophilic (HOMO) and nucleophilic (LUMO) attack. uni-muenchen.de |
| Machine Learning Models | Uses algorithms trained on reaction data to predict outcomes. nih.gov | Rapidly predicts transition state barriers for C-H functionalization. nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Methodologies for Predictive Studies
Development of QSAR Models
Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of compounds with their biological activity or chemical reactivity. While specific QSAR models for this compound are not extensively documented, models have been developed for broader classes of sulfonyl chlorides and quinoline derivatives. magtech.com.cn
These models are built by first calculating a set of molecular descriptors for a series of related compounds. These descriptors can include electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP). The reactivity of these compounds, such as their solvolysis rates, is then measured experimentally. mdpi.com Finally, statistical methods are used to build an equation that links the descriptors to the observed reactivity. For example, a highly predictive 3-D QSAR model was developed for indolyl aryl sulfones, leading to the discovery of potent anti-HIV compounds. magtech.com.cn
Correlation of Structural Features with Reactivity Profiles
The reactivity of this compound is dominated by the highly electrophilic sulfur atom in the chlorosulfonyl group (-SO₂Cl). This group readily reacts with nucleophiles. QSAR studies on arenesulfonyl chlorides show that the rate of solvolysis is sensitive to both the nucleophilicity of the solvent and its ionizing power. mdpi.com
The substituents on the quinoline ring also play a crucial role. The methyl carboxylate group (-COOCH₃) at the C6 position and the quinoline nitrogen are both electron-withdrawing, which can influence the reactivity of the sulfonyl chloride group by modulating the electron density of the entire ring system. DFT calculations can quantify these effects by computing parameters like electrophilicity index, chemical hardness, and softness for a series of quinoline derivatives, providing insight into their stability and reactivity. nih.govrsc.org The reaction of sulfonyl chlorides with various nucleophiles is a cornerstone of synthesizing sulfonamides, which are important in medicinal chemistry. researchgate.net
| Structural Feature | Position | Predicted Effect on Reactivity |
|---|---|---|
| Chlorosulfonyl Group (-SO₂Cl) | C8 | Primary electrophilic center, highly reactive towards nucleophiles. mdpi.com |
| Methyl Carboxylate Group (-COOCH₃) | C6 | Electron-withdrawing, modulates overall ring electron density and reactivity. nih.gov |
| Quinoline Ring Nitrogen | N1 | Electron-withdrawing, influences the electronic properties of the entire heterocyclic system. arabjchem.org |
Molecular Dynamics Simulations for Conformational Space Exploration
Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movements of atoms and molecules over time. nih.gov For a molecule like this compound, MD simulations can explore its conformational space, revealing the different shapes it can adopt and their relative stabilities. nih.govresearchgate.net
Such simulations have been performed on various quinoline derivatives to understand their interactions with biological targets or solvents. arabjchem.orgnih.gov In a typical MD simulation, the molecule is placed in a simulated environment, such as a box of water molecules, and the forces between all atoms are calculated. arabjchem.org Newton's laws of motion are then used to simulate the movement of the atoms over a period, often nanoseconds. arabjchem.org
Analysis of the MD trajectory can provide information on:
Conformational Stability: Identifying the most stable, low-energy conformations of the molecule.
Flexibility: Root-mean-square fluctuation (RMSF) analysis can show which parts of the molecule are most flexible. researchgate.net
Solvent Interactions: Radial distribution functions (RDFs) can be calculated to understand how the molecule interacts with surrounding solvent molecules, which is crucial for predicting its solubility and stability in different media. arabjchem.org
For quinoline derivatives, MD studies have been used to analyze the stability of ligand-protein complexes, providing insights into their potential as enzyme inhibitors. nih.govtandfonline.com
Prediction of Synthetic Accessibility and Reaction Outcomes
Predicting whether a molecule can be synthesized efficiently is a major challenge in chemistry. mdpi.com Computational tools have been developed to assess "synthetic accessibility" (SA). These tools often use a score, typically ranging from 1 (easy to synthesize) to 10 (very difficult to synthesize). researchgate.net
The SA score is calculated based on factors like molecular complexity, the presence of difficult-to-form ring structures, and a comparison of molecular fragments to databases of known, commercially available building blocks. mdpi.comresearchgate.net Machine learning and deep learning models, trained on vast reaction databases like USPTO, are increasingly used to predict SA scores with greater accuracy. mdpi.comchemrxiv.org These models can learn the patterns of successful chemical reactions and use that knowledge to evaluate the feasibility of synthesizing a novel compound. mdpi.com
For a molecule like this compound, the synthesis involves multi-step processes, including the formation of the quinoline core and the subsequent chlorosulfonation. guidechem.comnih.gov Computational tools can aid in this process by suggesting potential retrosynthetic routes, breaking the target molecule down into simpler, more readily available precursors. nih.gov By integrating DFT studies with these predictive tools, researchers can gain a comprehensive understanding of a molecule's electronic structure and potential as a viable chemical entity. nih.gov
Future Perspectives and Emerging Research Avenues
Exploration of Novel Reaction Pathways for Enhanced Selectivity
The future utility of methyl 8-(chlorosulfonyl)quinoline-6-carboxylate is intrinsically linked to the development of novel, highly selective reaction pathways. Modern synthetic chemistry is increasingly focused on methodologies that offer precise control over which part of a multifunctional molecule reacts. rsc.org For this specific compound, research is anticipated to move beyond classical transformations toward sophisticated, catalyst-driven approaches that can differentiate between the quinoline (B57606) ring's C-H bonds, the carboxylate ester, and the sulfonyl chloride.
Recent breakthroughs in C-H functionalization offer a glimpse into this future. rsc.org Methodologies employing transition-metal catalysts (e.g., rhodium, ruthenium, palladium) could enable the selective introduction of new substituents at various positions on the quinoline core without disturbing the existing functional groups. mdpi.com For instance, directing-group strategies could be employed to achieve regioselective C-H activation at positions C-2, C-4, or C-5, thereby creating derivatives that are currently inaccessible.
Furthermore, metal-free synthesis strategies are gaining prominence, offering environmentally benign and cost-effective alternatives. acs.orgnih.gov Research into the chemo- and regioselective reactions of quinoline N-oxides with sulfonyl chlorides has demonstrated that the sulfonyl chloride group itself can direct transformations on the quinoline ring, leading to novel sulfonate esters and chlorides. rsc.org Adapting such pathways could allow the inherent reactivity of the 8-(chlorosulfonyl) group to be harnessed for intramolecular reactions, yielding complex, fused-ring systems with high selectivity. The exploration of these advanced synthetic methods will be crucial for unlocking the full potential of this versatile building block.
| Synthetic Strategy | Potential Advantage for Selectivity | Relevant Research Area |
| Directed C-H Activation | Precise functionalization of specific C-H bonds on the quinoline core. | Organometallic Catalysis |
| Metal-Free Tandem Cyclization | Environmentally friendly access to complex quinolines via bond formation cascades. | Green Chemistry, Tandem Reactions |
| Photoredox Catalysis | Mild, light-driven reactions enabling unique bond formations under neutral conditions. | Photocatalysis |
| Chemo- and Regioselective Sulfonylation | Utilizing the sulfonyl chloride group to direct further reactions on the quinoline N-oxide. | Heterocyclic Chemistry |
Integration into Flow Chemistry and Automation for High-Throughput Synthesis
The transition from traditional batch synthesis to continuous flow chemistry represents a paradigm shift in chemical manufacturing and discovery. researchgate.net The integration of this compound synthesis and derivatization into flow chemistry systems is a promising future direction. Flow reactors offer superior control over reaction parameters such as temperature, pressure, and mixing, which can lead to higher yields, improved safety, and greater consistency. acs.org
Classic quinoline syntheses, such as the Doebner-Miller reaction, have already been successfully adapted to flow processes, demonstrating the feasibility of producing the core scaffold efficiently. rsc.orgiipseries.org A key future avenue will be the development of a multi-step flow process where the synthesis of the quinoline core is followed by sequential, in-line functionalization. For this compound, one could envision a flow system where the chlorosulfonation and esterification steps occur in subsequent reactor coils.
The true power of this integration lies in its synergy with automated systems for high-throughput synthesis. The reactive chlorosulfonyl handle is ideal for generating large libraries of compounds. An automated flow platform could systematically react a stock solution of this compound with a diverse array of nucleophiles (e.g., amines, alcohols, thiols) stored in multi-well plates. This would rapidly produce thousands of unique sulfonamide, sulfonate ester, and thioester derivatives for screening in drug discovery or materials science applications.
Application in Materials Science Research (Focus on Synthetic Utility, Not Material Properties)
While the properties of materials derived from quinolines are vast, the synthetic utility of this compound as a monomer or cross-linker is a particularly compelling area of future research. Its bifunctional nature—the polymerizable or attachable carboxylate group and the reactive sulfonyl chloride—makes it an ideal building block for advanced functional materials.
One emerging application is in the synthesis of Covalent Organic Frameworks (COFs). Research has shown that quinoline-4-carboxylic acid derivatives can be synthesized via the Doebner multicomponent reaction to create stable, porous COFs for applications like water purification. mdpi.com this compound offers a more complex building block. The methyl ester can be hydrolyzed to the carboxylic acid to participate in COF formation, leaving the sulfonyl chloride group available for post-synthetic modification. This would allow for the creation of COFs with tailored pore environments, where specific functionalities (e.g., catalysts, recognition sites) can be anchored to the sulfur atom.
Similarly, in polymer chemistry, this compound could be used to synthesize specialty polymers. The carboxylate group could be converted into an acrylate (B77674) or other polymerizable group, while the sulfonyl chloride could act as a site for cross-linking or for grafting other polymer chains. This could lead to the development of functional polymers for sensors, membranes, or optoelectronic devices. For example, styrylquinolines with push-pull architectures have been designed for theranostic applications, highlighting the role of functionalized quinolines in advanced materials. mdpi.com
Role in Advanced Catalytic System Design
The quinoline scaffold is a cornerstone in the design of ligands for asymmetric catalysis. researchgate.net The nitrogen atom within the ring acts as a Lewis basic site, capable of coordinating to a metal center. The rigid, planar structure of the quinoline provides a well-defined steric environment crucial for inducing stereoselectivity. This compound is a promising precursor for a new generation of custom-designed ligands.
The synthetic challenge and future opportunity lie in the selective transformation of the two functional groups into coordinating moieties. For instance:
Pincer Ligand Precursors: The chlorosulfonyl group can be reacted with amino-phosphines to introduce both a coordinating nitrogen and a phosphorus atom. Subsequent modification of the carboxylate group could introduce a third donor atom, leading to novel P,N,X-type pincer ligands.
Chiral Ligand Synthesis: The compound could be reacted with chiral amines or alcohols to form sulfonamides or sulfonate esters. The resulting stereocenter, positioned near the quinoline backbone, could influence the coordination geometry and create a chiral pocket around the metal catalyst, enabling enantioselective transformations.
Bifunctional Catalysts: The quinoline nitrogen can act as a Lewis base, while a catalytically active group, such as a Brønsted acid or base, could be tethered via the sulfonyl group. This would create a bifunctional catalyst capable of activating two different substrates simultaneously.
The modularity offered by this starting material would allow for the systematic tuning of electronic and steric properties of the resulting ligands, facilitating the optimization of catalytic activity and selectivity for specific chemical transformations. mdpi.com
| Ligand Type | Synthetic Approach from Target Compound | Potential Catalytic Application |
| Bidentate (N,N) Ligands | Reaction of sulfonyl chloride with diamines; conversion of ester to amide. | Cross-coupling Reactions |
| Chiral (N,O) Ligands | Reaction with chiral amino alcohols to form sulfonamides with pendant hydroxyls. | Asymmetric Aldol Reactions |
| Pincer (P,N,P) Ligands | Multi-step synthesis involving phosphine (B1218219) introduction via the sulfonyl and ester groups. | Dehydrogenation Reactions |
| Bifunctional Catalysts | Attachment of a thiourea (B124793) or primary amine group to the sulfonyl moiety. | Asymmetric Michael Additions |
Bioinspired Synthesis and Mimicry using the Quinoline Scaffold
Nature has long utilized the quinoline scaffold in a variety of potent alkaloids, such as quinine (B1679958) and camptothecin, which possess significant biological activities. nih.gov this compound serves as an excellent starting point for bioinspired synthesis, aiming to mimic or improve upon these natural products. Its unique substitution pattern (C6-ester, C8-sulfonyl chloride) provides a synthetic handle not commonly found in nature, allowing for the creation of novel analogues.
Future research could focus on using this compound to synthesize structural mimics of known anticancer agents. For example, the quinoline core is a key component of several tyrosine kinase inhibitors. nih.govafricaresearchconnects.com The chlorosulfonyl group can be used to introduce pharmacophores that mimic the hydrogen bonding patterns of successful drugs, while the carboxylate can be modified to improve solubility or cell permeability.
Moreover, the concept of "scaffold hopping," where the core of a known active molecule is replaced with a different one while retaining key functional groups, is a powerful strategy in drug design. This compound can act as a novel scaffold onto which the key interaction motifs of other, non-quinoline-based natural products are appended. The goal is not to replicate the natural product exactly, but to use its structure as an inspiration to create new chemical entities with potentially enhanced or entirely new biological activities. This approach leverages the privileged nature of the quinoline scaffold to explore new regions of chemical space. nih.gov
Q & A
Q. Table 1. Bioactivity Comparison of Quinoline Derivatives
| Substituent Position | Bioactivity (IC₅₀, µM) | Key Observation |
|---|---|---|
| 8-SO₂Cl, 6-COOCH₃ | 0.8 (Enzyme X) | High potency |
| 8-SO₂NH₂, 6-COOCH₃ | >50 (Enzyme X) | Loss of activity |
| 8-Cl, 6-COOH | 5.2 (Enzyme X) | Moderate potency |
Advanced: What computational strategies are effective in predicting the interaction of this compound with biological targets?
Methodological Answer:
Computational tools can guide mechanistic studies:
- Molecular Docking: Use AutoDock Vina to model binding poses with enzymes (e.g., cytochrome P450), prioritizing the sulfonyl group’s electrostatic interactions .
- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes, focusing on solvent accessibility of the chlorosulfonyl moiety .
- QSAR Modeling: Train models on analogs to predict bioactivity, incorporating descriptors like logP and polar surface area .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
